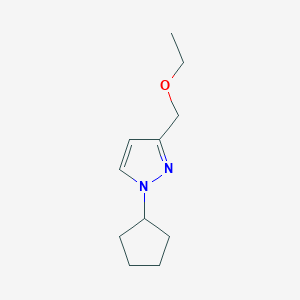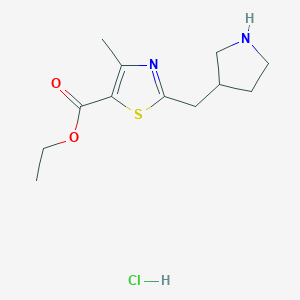
1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine is a compound that has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and materials science. The presence of both trifluoromethyl and isopropylsulfonyl groups in its structure imparts unique chemical properties, making it a valuable intermediate in various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under radical conditions . The isopropylsulfonyl group can be introduced via sulfonylation reactions using isopropylsulfonyl chloride in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, known for its electron-withdrawing properties, can influence the reactivity and binding affinity of the compound. The isopropylsulfonyl group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
1-(Trifluoromethyl)piperidine: Lacks the isopropylsulfonyl group, resulting in different reactivity and applications.
1-(Isopropylsulfonyl)piperidine:
Uniqueness: 1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine stands out due to the combined presence of both trifluoromethyl and isopropylsulfonyl groups. This unique combination imparts distinct chemical properties, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
1-propan-2-ylsulfonyl-3-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO2S/c1-7(2)16(14,15)13-5-3-4-8(6-13)9(10,11)12/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKVEOIFRXBJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCC(C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl}prop-2-enamide](/img/structure/B2961811.png)






![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961824.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2961825.png)

![4-[(3-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2961828.png)
![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961829.png)
![N-{4-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2961830.png)
